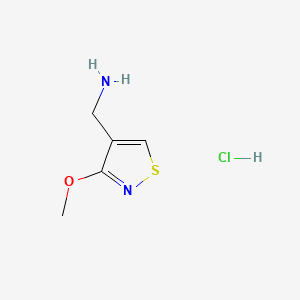
2-(3,3-difluorocyclobutyl)but-3-yn-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,3-Difluorocyclobutyl)but-3-yn-2-amine hydrochloride is an organic compound belonging to the class of cyclobutyl amines. It is a colorless, crystalline solid that is soluble in water, alcohols, and other organic solvents. It is used in a variety of scientific research applications, including in biochemical and physiological studies.
Applications De Recherche Scientifique
2-(3,3-difluorocyclobutyl)but-3-yn-2-amine hydrochloride has a variety of scientific research applications. It has been used in biochemical and physiological studies to study the effects of various compounds on cell signaling pathways. It has also been used in drug screening studies to identify potential therapeutic agents. In addition, it has been used in the synthesis of various organic compounds and as a reagent in organic synthesis.
Mécanisme D'action
2-(3,3-difluorocyclobutyl)but-3-yn-2-amine hydrochloride acts as an agonist at certain G-protein coupled receptors (GPCRs). GPCRs are membrane proteins that regulate cell signaling pathways. When the compound binds to a GPCR, it triggers a cascade of events that can lead to the activation of various cell signaling pathways. This mechanism of action allows the compound to be used in biochemical and physiological studies to study the effects of various compounds on cell signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme phosphodiesterase (PDE), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). This inhibition can lead to an increase in cAMP levels, which can lead to a variety of physiological effects. In addition, the compound has been shown to have an anti-inflammatory effect, as well as an effect on the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,3-difluorocyclobutyl)but-3-yn-2-amine hydrochloride has several advantages and limitations for lab experiments. One advantage is that the compound is relatively stable and can be stored for long periods of time. In addition, the compound is soluble in a variety of solvents, which makes it easy to use in a variety of experiments. However, the compound is also sensitive to light and air, which can lead to the degradation of the compound. Furthermore, the compound is not very soluble in water, which can limit its use in aqueous solutions.
Orientations Futures
The potential future directions for 2-(3,3-difluorocyclobutyl)but-3-yn-2-amine hydrochloride are numerous. One potential direction is the use of the compound in drug screening studies to identify potential therapeutic agents. In addition, the compound could be used in the synthesis of various organic compounds, as well as in biochemical and physiological studies. Furthermore, the compound could be used in the development of new GPCR agonists and antagonists. Finally, the compound could be used in the development of new synthetic methods for the preparation of cyclobutyl amines.
Méthodes De Synthèse
2-(3,3-difluorocyclobutyl)but-3-yn-2-amine hydrochloride can be synthesized from a variety of starting materials, including cyclobutyl amines, difluorocyclobutane, and hydrochloric acid. The synthesis method involves the reaction of the difluorocyclobutane with the cyclobutyl amine in the presence of an acid catalyst, such as hydrochloric acid. The reaction yields a mixture of this compound and its isomer, 3-(3,3-difluorocyclobutyl)but-2-yn-3-amine hydrochloride. The reaction can be carried out in either aqueous or organic solvents.
Propriétés
IUPAC Name |
2-(3,3-difluorocyclobutyl)but-3-yn-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2N.ClH/c1-3-7(2,11)6-4-8(9,10)5-6;/h1,6H,4-5,11H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWISACAKHOQIHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)(C1CC(C1)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClF2N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-4-carboxylic acid](/img/structure/B6607957.png)
![rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutyl 10-oxopentacyclo[5.3.0.0^{2,5}.0^{3,9}.0^{4,8}]decane-3-carboxylate](/img/structure/B6607969.png)

![rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-2-(trifluoromethyl)piperidine-4-carboxylic acid, cis](/img/structure/B6607983.png)

![rac-tert-butyl N-[(1R,2R,4S)-2,4-dihydroxycyclopentyl]carbamate](/img/structure/B6607988.png)
amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B6607994.png)
![6-(5-{10-oxopentacyclo[5.3.0.0^{2,5}.0^{3,9}.0^{4,8}]decan-3-yl}-1,2,4-oxadiazol-3-yl)-1,2-dihydroquinolin-2-one](/img/structure/B6607998.png)
![rac-(3R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxane-3-carboxylic acid](/img/structure/B6608004.png)
![3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride](/img/structure/B6608008.png)
![2-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B6608010.png)
![benzyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B6608023.png)


